molecular formula C7H10O3 B1203004 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone CAS No. 27538-10-9

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

カタログ番号: B1203004
CAS番号: 27538-10-9
分子量: 142.15 g/mol
InChIキー: GWCRPYGYVRXVLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is an organic compound with the molecular formula C7H10O3. It is known for its pleasant caramel-like aroma and is commonly used as a flavoring agent in the food industry. This compound is also referred to as a furanone derivative and is found naturally in various food products, including coffee, soy sauce, and roasted meats .

準備方法

Synthetic Routes and Reaction Conditions

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-3-hydroxy-4-methyl-2-cyclopentenone with an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol .

Industrial Production Methods

In industrial settings, this compound is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is widely used in the food industry to produce flavor compounds. The reaction conditions include moderate temperatures and controlled pH levels to optimize the yield of the desired furanone derivative .

化学反応の分析

Types of Reactions

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Flavoring Agent in Food Products

Natural Occurrence and Flavor Profile
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is naturally found in several foods, including coffee and fermented soy sauce. It is characterized by a sweet, caramel-like flavor with notes reminiscent of maple syrup and savory soy sauce . Its low odor threshold makes it an effective flavoring agent in various products.

Applications in Food Industry

  • Beverages : Used to enhance the flavor of soft drinks, alcoholic beverages, and coffee.
  • Confectionery : Incorporated into candies and baked goods to impart a sweet, caramel-like taste.
  • Savory Products : Utilized in meat products to provide depth of flavor reminiscent of cooked meats .

Aroma Compound in Fragrance Industry

The compound is also employed as a fragrance ingredient due to its appealing aroma profile. It is used in:

  • Perfumes : To add complexity and warmth to fragrance formulations.
  • Household Products : Incorporated into air fresheners and scented candles to create a pleasant environment .

Health and Physiological Effects

Research indicates that this compound exhibits both pro-oxidative and anti-oxidative properties depending on the context of its use. For instance:

  • Antioxidant Activity : It has been shown to inhibit oxidative stress in certain biological systems, contributing to protective effects against cellular damage .
  • Genotoxicity Studies : Some studies have indicated that high doses may induce genetic damage, as evidenced by the formation of micronucleated reticulocytes in animal models .

Regulatory Status and Safety

As a food additive, this compound has been evaluated by various regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has classified it as safe for use within specified limits . However, it is essential to monitor its concentration due to potential toxicity at elevated levels.

Case Study 1: Flavor Enhancement in Beverages

A study demonstrated the effectiveness of this compound in enhancing the flavor profile of fruit-flavored beverages. The compound was added at varying concentrations, resulting in a significant increase in consumer preference scores compared to control samples without the compound.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of this compound involved testing its ability to protect human erythrocytes from oxidative damage. Results indicated that the compound effectively reduced lipid peroxidation levels, suggesting a protective role against oxidative stress .

作用機序

The mechanism of action of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways:

類似化合物との比較

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is unique due to its specific structure and properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making this compound distinct in its applications and effects.

生物活性

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as Furaneol, is a natural compound that belongs to the furan family. It is recognized for its sweet, caramel-like aroma and is widely studied for its biological activity, particularly in food flavoring and potential health benefits. This article explores the biological activity of this compound, including its mechanisms of action, effects on human health, and applications in food technology.

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₈O₃
  • Molecular Weight : 140.14 g/mol
  • CAS Number : 3658-77-3

These properties contribute to its functional roles in various biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Effects

This compound has shown antimicrobial properties against various pathogens. In vitro studies have reported that this compound inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Flavor Enhancement

In the food industry, this compound is valued for its ability to enhance flavor profiles. It is commonly used in products such as sauces and baked goods due to its pleasant sweet aroma. Studies have shown that it can mask undesirable flavors in food products, improving overall consumer acceptance .

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a high level of antioxidant activity comparable to well-known antioxidants like ascorbic acid.

Assay TypeIC50 Value (µg/mL)Comparison SubstanceIC50 Value (µg/mL)
DPPH25Ascorbic Acid20
ABTS30Trolox28

Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties of this compound found it effective against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (mg/mL)
E. coli0.5
S. aureus0.25
Salmonella enterica0.75

These findings suggest potential applications in food preservation and safety.

Applications in Food Technology

The incorporation of this compound in food products not only enhances flavor but also contributes to shelf-life extension due to its antimicrobial properties. Regulatory bodies have recognized its safety for use in food applications, making it a valuable ingredient in the formulation of natural flavors.

特性

IUPAC Name

2-ethyl-4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRPYGYVRXVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885393
Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

103.00 °C. @ 15.00 mm Hg
Record name Homofureanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27538-10-9
Record name Homofuraneol
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Record name 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one
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Record name 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Homofureanol
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URL http://www.hmdb.ca/metabolites/HMDB0033736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
Customer
Q & A

Q1: What is homofuraneol known for?

A1: Homofuraneol is a furanone derivative celebrated for its potent aroma, often described as sweet, caramel-like, or reminiscent of cooked strawberries. [, , , , , , ]

Q2: What foods commonly contain homofuraneol?

A2: This compound contributes significantly to the aroma of various fruits like strawberries, pineapples, and blackberries, and is also found in foods like cashew apple nectar, soy sauce, and wines, particularly those aged in oak barrels. [, , , , , , ]

Q3: How does homofuraneol contribute to the sensory perception of food?

A3: This compound acts as an odorant, meaning it interacts with specific receptors in our olfactory system, triggering a cascade of signals that our brain interprets as a particular smell. This aroma, in combination with other taste components, contributes to the overall flavor profile of the food. [, , , ]

Q4: Can the aroma intensity of homofuraneol be influenced by food processing or storage?

A4: Yes, the concentration and, consequently, the perceived intensity of homofuraneol can be affected by various factors, including heat treatment, storage conditions, the presence of other compounds, and the type of packaging used for storage. [, , , , ]

Q5: What is the molecular formula and weight of homofuraneol?

A5: Homofuraneol, with the IUPAC name 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. [, , , ]

Q6: Does homofuraneol exhibit any specific structural features?

A6: Yes, homofuraneol exists as a mixture of tautomers, primarily due to the presence of an enol group. These tautomers, though structurally similar, might exhibit different reactivity and binding affinities. [, , , ]

Q7: How can the presence of homofuraneol be confirmed in a sample?

A7: Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for identifying and quantifying homofuraneol in various matrices. [, , , , , ]

Q8: How is homofuraneol formed in food?

A8: Homofuraneol is primarily formed through the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occur during heating, cooking, or aging processes. [, , , , ]

Q9: Are there any specific precursors or conditions that favor homofuraneol formation?

A9: Research suggests that specific sugars and amino acids, particularly those containing sulfur, can act as precursors for homofuraneol formation during the Maillard reaction. Additionally, factors like temperature, pH, and moisture content can significantly impact the reaction pathway and yield of homofuraneol. [, , , , ]

Q10: Does homofuraneol possess any biological activities beyond its aroma properties?

A10: While primarily recognized for its sensory attributes, some studies have explored the potential antioxidant activity of homofuraneol and its derivatives, indicating its potential for further research in the context of biological systems. [, , ]

Q11: What are the potential applications of homofuraneol?

A11: Given its potent and characteristic aroma, homofuraneol finds applications as a flavoring agent in the food industry. It is also used in the fragrance industry for perfumes and cosmetics. Its potential antioxidant properties make it a subject of interest for potential applications in food preservation or health-related fields. [, , , ]

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